molecular formula C11H8ClNO3 B12869984 2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid

2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid

Cat. No.: B12869984
M. Wt: 237.64 g/mol
InChI Key: LKAMEJZMWRYQDR-DUXPYHPUSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid typically involves the reaction of 2-oxalyl benzoxazole with methyl chloride in the presence of a base, followed by acidification to obtain the target product . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazole derivatives, while oxidation reactions may produce oxides of the compound .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit the growth of bacteria or cancer cells by interfering with essential cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid is unique due to its specific structure, which combines a chloromethyl group with an acrylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

(E)-3-[2-(chloromethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid

InChI

InChI=1S/C11H8ClNO3/c12-6-10-13-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5H,6H2,(H,14,15)/b4-2+

InChI Key

LKAMEJZMWRYQDR-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CCl

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CCl

Origin of Product

United States

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